Bromoiodomethane

Vue d'ensemble

Description

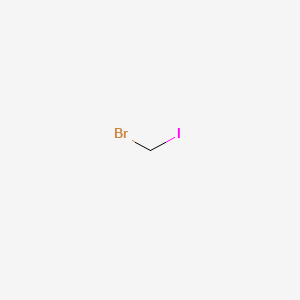

Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow . The compound has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction, but diiodomethane and chloroiodomethane are preferred .

Synthesis Analysis

The synthesis of Bromoiodomethane has been studied in the context of photodissociation dynamics . The compound has been investigated at the maximum of the first A and second A′ absorption bands, at 266 and 210 nm excitation wavelengths, respectively .Molecular Structure Analysis

The molecular weight of Bromoiodomethane is 220.835 . The IUPAC Standard InChI is InChI=1S/CH2BrI/c2-1-3/h1H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The photodissociation dynamics of Bromoiodomethane have been investigated . The results indicate that in the A-band, direct dissociation through the 5A′ excited state leads to the I (2 P 3/2) channel while I* (2 P 1/2) atoms are produced via the 5A′ → 4A′/4A′′ nonadiabatic crossing .Physical And Chemical Properties Analysis

Bromoiodomethane is a colorless liquid with a density of 2.93 g/mL . It has a melting point of 1°C and a boiling point of 138 to 141°C . The refractive index (nD) is 1.6382 .Applications De Recherche Scientifique

Photodissociation Dynamics

Bromoiodomethane has been extensively studied for its photodissociation dynamics. Researchers have investigated the behavior of CH2BrI when it absorbs light at specific wavelengths, leading to the breaking of chemical bonds. This process is crucial for understanding the fundamental aspects of photochemistry and has implications for atmospheric chemistry, where photodissociation plays a significant role in the degradation of various compounds .

Simmons-Smith Cyclopropanation

In organic synthesis, Bromoiodomethane is a potential reagent for cyclopropanation reactions, particularly in the Simmons-Smith reaction. Although diiodomethane and chloroiodomethane are more commonly used, Bromoiodomethane offers an alternative pathway for introducing cyclopropane rings into organic molecules, which are valuable structures in medicinal chemistry .

Marine Phytoplankton Studies

Bromoiodomethane occurs naturally as a result of microbial action, especially from marine phytoplankton. It is of interest in environmental studies to understand the biogeochemical cycles of halogenated compounds and their impact on climate change. The emissions of Bromoiodomethane from marine sources contribute to atmospheric chemistry and potentially to ozone layer dynamics .

Carbene Chemistry

As a reactant in carbene insertion reactions, Bromoiodomethane is used to generate carbenes, which are highly reactive intermediates in organic chemistry. These carbenes can insert into various substrates, leading to the formation of new chemical bonds and the synthesis of complex molecules .

Infrared Spectroscopy

Bromoiodomethane’s spectrum has been recorded and analyzed using infrared spectroscopy. This data is valuable for researchers studying the compound’s molecular vibrations and interactions with other molecules. It serves as a reference for identifying and quantifying Bromoiodomethane in various environments .

Photoisomerization Reactions

The compound has been observed to undergo photoisomerization reactions upon excitation in the solution phase. This reaction is significant for understanding the behavior of halogenated methanes under light exposure and has implications for the development of photoresponsive materials .

Safety and Hazards

Bromoiodomethane is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow .

Target of Action

Bromoiodomethane has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction . Diiodomethane and chloroiodomethane are preferred .

Mode of Action

The photodissociation dynamics of bromoiodomethane have been investigated at the maximum of the first A and second A′ absorption bands . Upon selective laser cleavage of the C–I bond, the reaction cascade of the two geminate geometrical isomers, CH2I–Br and CH2Br–I, is followed .

Biochemical Pathways

It is known that bromoiodomethane occurs naturally as the result of microbial action .

Pharmacokinetics

Its physical properties such as density (293 g/mL at 25 °C) and boiling point (138 to 141 °C) are known .

Action Environment

The action, efficacy, and stability of bromoiodomethane can be influenced by environmental factors such as temperature and light exposure. For instance, its photodissociation dynamics have been studied at specific excitation wavelengths .

Propriétés

IUPAC Name |

bromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDWMIUPYRKEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204233 | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

557-68-6 | |

| Record name | Bromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromoiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)